2-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate
Description
This compound (hereafter referred to as Compound A) is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a pyrazole moiety. Key structural elements include:
- A (5Z)-configured methylidene bridge linking the thiazolo-triazole and pyrazole rings.
- 4-Fluorophenyl and phenyl substituents on the pyrazole ring, enhancing steric and electronic complexity.
- An acetyloxy group at the para position of the terminal phenyl ring.
Its synthesis likely involves cyclocondensation and crystallization from polar aprotic solvents like dimethylformamide (DMF), as seen in structurally related analogs .
Properties
Molecular Formula |
C28H18FN5O3S |
|---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
[2-[(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C28H18FN5O3S/c1-17(35)37-23-10-6-5-9-22(23)26-30-28-34(32-26)27(36)24(38-28)15-19-16-33(21-7-3-2-4-8-21)31-25(19)18-11-13-20(29)14-12-18/h2-16H,1H3/b24-15- |
InChI Key |
HWVMNUFVPCOWSD-IWIPYMOSSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)F)C6=CC=CC=C6)/SC3=N2 |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)F)C6=CC=CC=C6)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters. Additionally, purification methods such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes Compound A alongside structurally related derivatives, emphasizing substituent effects, conformational features, and reported properties:
Key Findings:
Substituent Effects :
- Electron-withdrawing groups (e.g., 4-fluorophenyl in Compound A) enhance molecular planarity and crystallinity compared to bulky substituents (e.g., isopropoxy in Compound B) .
- Acetate esters (Compounds A, B, D) improve solubility in polar solvents but reduce metabolic stability .
Conformational Flexibility: Compounds with perpendicular substituents (e.g., fluorophenyl in Compound A) exhibit asymmetric packing, influencing crystal lattice energy .
Synthetic Yields :
- High yields (>80%) are consistently achieved for thiazolo-triazole derivatives via cyclocondensation, though crystallization conditions (e.g., DMF vs. DMSO) affect purity .
Research Implications
- Material Science : Isostructural analogs (e.g., Compounds 4 and 5) demonstrate tunable thermal properties via halogen substitution, relevant for organic semiconductors .
- Limitations: Limited solubility of fluorinated derivatives (e.g., Compound A) in aqueous media may necessitate prodrug strategies for biomedical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
